2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid
Description
tert-Butoxycarbonylamino-cyclohexyl-acetic acid (CAS 35264-05-2, molecular formula C₁₃H₂₃NO₄, molecular weight 257.33 g/mol) is a Boc-protected amino acid derivative widely used as a building block in peptide synthesis and medicinal chemistry. Its key physicochemical properties include a density of 1.1 g/cm³, boiling point of 407.9°C (760 mmHg), and XLogP3 of 2.9, indicating moderate lipophilicity . The compound is classified as a skin and eye irritant (GHS Category 2) and may cause respiratory tract irritation (Specific Target Organ Toxicity, Category 3) . Its polar surface area (75.6 Ų) suggests moderate solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS) and other biochemical applications .
Properties
IUPAC Name |
2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXZIPXYDQFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393627 | |
| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-05-2 | |
| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butoxycarbonylamino-cyclohexyl-acetic acid can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexylamine with tert-butoxycarbonyl chloride to form tert-butoxycarbonylamino-cyclohexane. This intermediate is then reacted with bromoacetic acid to yield tert-butoxycarbonylamino-cyclohexyl-acetic acid .
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonylamino-cyclohexyl-acetic acid typically involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butoxycarbonylamino-cyclohexyl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Drug Development
tert-Butoxycarbonylamino-cyclohexyl-acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity and specificity.
Case Study: Synthesis of MIPS1217
In a study published in the Journal of Medicinal Chemistry, Boc-cyclohexyl-acetic acid was utilized to synthesize MIPS1217, a compound investigated for its interaction with G protein-coupled receptors (GPCRs). The compound demonstrated significant binding affinity in assays, indicating its potential as a therapeutic agent targeting neurological disorders .
The compound has been studied for its biological properties, particularly as an inhibitor of specific protein interactions involved in cancer cell survival.
Case Study: Mcl-1 Inhibitors
Research highlighted in a Journal of Medicinal Chemistry article explored Boc-cyclohexyl-acetic acid derivatives as inhibitors of Mcl-1, a protein that plays a crucial role in preventing apoptosis in cancer cells. These derivatives showed promising results in inhibiting Mcl-1 activity, suggesting their potential use in cancer therapy .
Pharmacological Research
The compound's ability to penetrate biological barriers makes it suitable for pharmacological studies, particularly in assessing drug absorption and distribution.
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| GI Absorption | High |
| Blood-Brain Barrier | Permeant |
| P-gp Substrate | No |
| CYP Inhibition | None |
These properties indicate its favorable profile for oral bioavailability and central nervous system activity .
Synthesis Techniques
The synthesis of tert-Butoxycarbonylamino-cyclohexyl-acetic acid typically involves several steps, including:
- Esterification : The compound can be synthesized via esterification reactions under Steglich conditions, which facilitate the formation of the desired acetic acid derivative from cyclohexylamine precursors .
- Purification : Following synthesis, purification methods such as recrystallization are employed to achieve high purity levels necessary for biological testing.
Mechanism of Action
The mechanism of action of tert-butoxycarbonylamino-cyclohexyl-acetic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the protection and deprotection of amines are crucial steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related Boc-protected amino acids exhibit variations in substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Physicochemical Properties
Notes:
- *Estimated pKa for parent compound based on acetic acid derivatives.
- Fluorine substitution (CAS 394735-65-0) reduces pKa by ~0.8 units compared to the parent compound, enhancing ionization in physiological conditions .
- Ethyl ester derivatives (e.g., CAS 946598-34-1) improve cell permeability but require enzymatic activation .
Research Findings and Trends
- Crystallography: The Boc group in related compounds (e.g., 2-[(tert-butoxycarbonylamino)oxy]acetic acid) forms weak N–H⋯O hydrogen bonds, stabilizing crystal structures .
- Drug Development : Difluoro and trans-cyclohexyl derivatives (e.g., CAS 946598-34-1) are prioritized in antiviral and anticancer research due to optimized bioavailability .
- Limitations : Nitro and ester derivatives face challenges in metabolic stability and toxicity, limiting clinical translation .
Biological Activity
tert-Butoxycarbonylamino-cyclohexyl-acetic acid, often abbreviated as Boc-amino-cyclohexyl-acetic acid, is a synthetic organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a cyclohexyl ring with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This structure includes a chiral center, which contributes to its potential biological activity and utility in pharmaceutical applications. The molecular formula is C₁₃H₁₉NO₃, and it is classified as a derivative of glycine.
The primary mechanism of action involves the removal of the Boc protecting group under physiological conditions, which releases the active amino-cyclohexyl-acetic acid. This active form can interact with various biological targets, including enzymes and receptors, influencing their activity and stability. The presence of the Boc group allows for selective modifications in biochemical reactions, enhancing the compound's utility in enzyme-substrate interactions and protein modifications.
Enzyme Interaction
Research indicates that tert-butoxycarbonylamino-cyclohexyl-acetic acid plays a significant role in modulating enzyme activity. It has been employed in studies focusing on enzyme-substrate interactions, particularly in metabolic pathways. The compound can influence the stability and function of enzymes by modifying their active sites through the deprotection of the Boc group .
Cellular Effects
The compound has been shown to affect cellular processes by modulating signaling pathways and gene expression. It can alter cellular metabolism by influencing the expression of genes involved in metabolic pathways, leading to changes in cell function.
Case Studies and Research Findings
- Prodrug Potential : Studies have investigated the potential of tert-butoxycarbonylamino-cyclohexyl-acetic acid as a prodrug. In these studies, the Boc group is removed in vivo, releasing active compounds that can modulate enzyme activity or receptor interactions. This characteristic is crucial for therapeutic applications where controlled release is desired.
- Beta-Lactamase Inhibition : In research exploring antibacterial agents, tert-butoxycarbonylamino-cyclohexyl-acetic acid has been identified as a potential inhibitor of beta-lactamases—enzymes that confer resistance to beta-lactam antibiotics. This property could enhance the efficacy of existing antibiotics against resistant bacterial strains .
- Cytotoxicity Studies : A recent study assessed the cytotoxic effects of related compounds on various cell lines (HT-22 and BV-2). While specific data on tert-butoxycarbonylamino-cyclohexyl-acetic acid was limited, related compounds showed varying degrees of cytotoxicity at different concentrations, highlighting the importance of structural modifications on biological activity .
Summary of Research Applications
The following table summarizes key research applications for tert-butoxycarbonylamino-cyclohexyl-acetic acid:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated as a prodrug to enhance drug delivery systems through selective deprotection. |
| Enzyme Studies | Used to study enzyme-substrate interactions and modifications in protein chemistry. |
| Antibacterial Research | Explored as an inhibitor for beta-lactamase enzymes to combat antibiotic resistance. |
| Cellular Biology | Assessed for effects on cell signaling pathways and gene expression related to metabolism. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butoxycarbonylamino-cyclohexyl-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group via Boc-anhydride under basic conditions. For example, a related compound, 2-(tert-butoxycarbonylamino) cyclohexanecarboxylic acid, is synthesized using solid-phase-supported protocols with tert-butyl esters and bromoacetate intermediates . Optimization includes monitoring reaction pH (e.g., using triethylamine as a base) and temperature (room temperature to 50°C) to minimize side reactions. Column chromatography with ethyl acetate/hexane gradients is recommended for intermediate purification.
Q. How can researchers characterize tert-Butoxycarbonylamino-cyclohexyl-acetic acid using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Compare observed and NMR shifts (e.g., δ 28.3–175.5 ppm for Boc-protected analogs) with literature values to confirm functional groups and stereochemistry .
- HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% as per specifications for similar Boc-protected compounds) .
- Melting Point : Determine melting range (e.g., 150–151°C for structurally related compounds) to verify crystallinity .
Q. What purification techniques ensure high purity of tert-Butoxycarbonylamino-cyclohexyl-acetic acid for downstream applications?
- Methodological Answer : Recrystallization from ethanol/water mixtures removes impurities, while silica gel chromatography (gradient elution) isolates the target compound from byproducts. For hygroscopic samples, store under inert atmosphere (argon) with desiccants to maintain moisture levels ≤0.5% .
Advanced Research Questions
Q. How can tert-Butoxycarbonylamino-cyclohexyl-acetic acid be incorporated into peptide synthesis or complex molecular architectures?
- Methodological Answer : The compound serves as a chiral building block for β-hydroxy-α-amino acids. For example, Ireland-Claisen rearrangements enable stereoselective formation of carbon-carbon bonds, with the Boc group stabilizing intermediates during coupling reactions. Deprotection (e.g., using TFA) releases the free amino acid for peptide chain elongation .
Q. What experimental strategies address stability and reactivity challenges of tert-Butoxycarbonylamino-cyclohexyl-acetic acid under varying conditions?
- Methodological Answer : Stability studies under acidic/basic conditions (pH 2–12) and thermal analysis (TGA/DSC) reveal decomposition thresholds. For instance, Boc-protected analogs decompose above 150°C, requiring storage at room temperature in sealed, dry environments . Reactivity with nucleophiles (e.g., amines) should be tested in anhydrous solvents to avoid hydrolysis.
Q. How can researchers resolve contradictions in crystallographic data during structural analysis of tert-Butoxycarbonylamino-cyclohexyl-acetic acid derivatives?
- Methodological Answer : Use SHELX programs (e.g., SHELXL) for high-resolution refinement. For twinned crystals, employ twin-law matrices and restraints on bond lengths/angles. Validate hydrogen bonding networks using Fourier difference maps and isotropic displacement parameters .
Q. What role does tert-Butoxycarbonylamino-cyclohexyl-acetic acid play in asymmetric synthesis, and how can stereochemical outcomes be controlled?
- Methodological Answer : The cyclohexyl group induces steric hindrance, favoring specific enantiomers during catalytic hydrogenation or enzymatic resolution. Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess, while X-ray crystallography confirms absolute configuration .
Key Citations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
